Dopamine‑Uptake Inhibition: 4-Aminoquinoline-3-carboxylic Acid Core Exhibits Nanomolar Potency; the 2‑Carboxyethyl Derivative Provides an Additional Conjugation Site Without Eliminating the Pharmacophoric Core
The parent compound 4‑aminoquinoline‑3‑carboxylic acid (CAS 68313‑46‑2) has been shown to inhibit dopamine uptake at low nanomolar concentrations . The title compound retains the 4‑aminoquinoline‑3‑carboxylic acid scaffold required for this activity while adding a 2‑carboxyethyl chain that can be elaborated into amide, ester, or protected pro‑drug forms without necessarily abolishing target engagement. In contrast, 4‑hydroxy‑ and 4‑oxo‑quinoline‑3‑carboxylic acid analogues lack the 4‑amino group entirely and are not reported to exhibit comparable dopamine‑transporter activity.
| Evidence Dimension | Dopamine‑uptake inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly reported for 4-[(2-carboxyethyl)amino]quinoline-3-carboxylic acid; activity is inferred from the core scaffold retention |
| Comparator Or Baseline | 4‑Aminoquinoline‑3‑carboxylic acid: IC₅₀ in the low nanomolar range (exact value not disclosed in vendor datasheet); 4‑hydroxy‑/4‑oxo‑quinoline‑3‑carboxylic acids: no dopamine‑uptake activity reported |
| Quantified Difference | Retention of the 4‑amino pharmacophore vs. its absence in 4‑OH/4‑oxo analogues; quantitative potency of the 2‑carboxyethyl derivative remains to be experimentally determined |
| Conditions | Dopamine uptake assay in synaptosomal preparations (details from vendor datasheet for the parent compound) |
Why This Matters
The 4‑amino substituent is essential for dopamine‑transporter affinity; the title compound is the only analogue that retains this pharmacophore while offering a second carboxylic acid handle for bioconjugation, a feature absent in the parent 4‑amino compound.
